N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide
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Overview
Description
N’-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-N,N-dipropylbutanediamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-N,N-dipropylbutanediamide typically involves multiple steps One common approach starts with the formation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N’-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
- N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide
Uniqueness
N’-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-N',N'-dipropylbutanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-3-11-22(12-4-2)17(24)6-5-16(23)21-18(15-20)7-9-19(10-8-18)25-13-14-26-19/h3-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBLXVPUVANTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)NC1(CCC2(CC1)OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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